Guanosine 5'-diphospho-beta-L-fucose sodium salt Guanosine 5'-diphospho-beta-L-fucose sodium salt A nucleoside diphosphate sugar formed from GDPmannose, which provides fucose for lipopolysaccharides of bacterial cell walls, and for blood group substances and other glycoproteins.
Brand Name: Vulcanchem
CAS No.: 148296-47-3
VCID: VC11999062
InChI: InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1
SMILES: CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
Molecular Formula: C16H23N5Na2O15P2
Molecular Weight: 633.3 g/mol

Guanosine 5'-diphospho-beta-L-fucose sodium salt

CAS No.: 148296-47-3

Cat. No.: VC11999062

Molecular Formula: C16H23N5Na2O15P2

Molecular Weight: 633.3 g/mol

* For research use only. Not for human or veterinary use.

Guanosine 5'-diphospho-beta-L-fucose sodium salt - 148296-47-3

Specification

CAS No. 148296-47-3
Molecular Formula C16H23N5Na2O15P2
Molecular Weight 633.3 g/mol
IUPAC Name disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
Standard InChI InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1
Standard InChI Key BUWGXAMQXMUESR-JLTDHLQRSA-L
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
SMILES CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
Canonical SMILES CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

GDP-L-fucose sodium salt is the disodium derivative of guanosine diphosphate fucose, characterized by its β-L-fucose moiety linked to guanosine via a diphosphate bridge. Key physicochemical properties include:

PropertyValueSource
CAS Number148296-47-3
Molecular FormulaC₁₆H₂₃N₅Na₂O₁₅P₂
Molecular Weight633.3 g/mol
Density2.42 ± 0.1 g/cm³ (predicted)
Storage Temperature−20°C
pKa1.10 ± 0.50 (predicted)

The compound’s stability under acidic conditions (pH 3.4) facilitates its use in enzymatic assays . Its crystalline form appears as a white to off-white powder, with solubility in aqueous buffers enhanced by sodium counterions . The InChI key (InChI=1S/C16H25N5O15P2.2Na...) confirms stereochemical specificity, critical for substrate recognition by fucosyltransferases.

Biosynthetic Pathways and Chemical Synthesis

Biological Production in Escherichia coli

GDP-L-fucose is natively synthesized via the de novo pathway in prokaryotes and eukaryotes. In recombinant E. coli BL21(DE3), modular pathway engineering—overexpressing gmd (GDP-mannose 4,6-dehydratase) and wcaG (GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase)—enhances flux toward GDP-L-fucose. Supplementation with mannose (a superior carbon source compared to glucose) increased titers by 1.3-fold to 52.5 ± 0.8 mg/L in fed-batch fermentations .

Chemical Synthesis Strategies

  • Synthesis of β-L-Fucopyranosyl Phosphate: Optimization of phosphorylation conditions increased intermediate yields five-fold compared to earlier methods .

  • Coupling with GMP Derivatives: Using guanosine 5'-phosphoric di-n-butylphosphinothioic anhydride or GMP morpholidate, the final condensation step proceeds in pyridine with silver acetate catalysis, monitored via HPLC (retention time: 11.7 min) .

Industrial and Research Applications

Substrate for Fucosyltransferases

GDP-L-fucose sodium salt is indispensable in synthesizing fucosylated glycans, such as Lewis antigens (e.g., Lewis X, Lewis Y), which mediate cell adhesion in cancer metastasis and inflammation . For example, fucosyltransferase VII (FTVII) utilizes GDP-L-fucose to catalyze α1,3-fucosylation on murine adipose-derived mesenchymal stromal cells, modifying surface glycoproteins for therapeutic applications .

Microbe Agglutination Assays

In microbiological research, GDP-L-fucose enables the study of lectin-carbohydrate interactions. Helicobacter pylori adhesion to gastric epithelia, mediated by fucose-specific lectins, is inhibited by GDP-L-fucose in agglutination assays, underscoring its role in pathogenicity studies .

Future Directions and Challenges

While microbial production offers scalability, metabolic bottlenecks in GDP-mannose conversion limit yields. Combinatorial approaches—integrating mannose-6-phosphate isomerase overexpression with dynamic pathway regulation—may enhance flux. Additionally, enzymatic recycling systems for GTP (a co-substrate in GDP-L-fucose synthesis) could reduce production costs .

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